Allocryptopine

Description

This compound has been reported in Corydalis solida, Corydalis ternata, and other organisms with data available.

induces muscle contraction and relaxation in urinary bladder and ileum, respectively

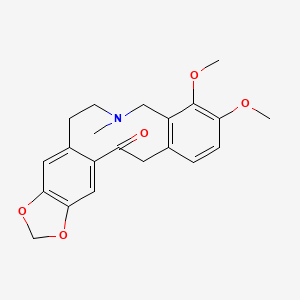

Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBRYAPKQCZIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871677 | |

| Record name | Allocryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24240-04-8, 485-91-6, 48216-02-0 | |

| Record name | β-Allocryptopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24240-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocryptopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocryptopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Allocryptopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allocryptopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fagarine I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allocryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allocryptopine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOCRYPTOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK27J8ROYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

allocryptopine natural sources and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of Allocryptopine

Introduction

This compound is a protopine-type isoquinoline alkaloid found in a variety of plant species.[1] It is derived metabolically from the benzylisoquinoline alkaloid (S)-reticuline.[1] Like other protopine alkaloids, it features a ten-membered heterocyclic ring with a tertiary nitrogen and a carbonyl group.[2] this compound has garnered significant interest within the scientific community due to its wide spectrum of biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and antispasmodic effects.[2][3] This has positioned it as a promising candidate for further investigation in drug development.

This technical guide provides a comprehensive overview of the natural sources of this compound, along with detailed methodologies for its extraction, isolation, and purification from plant matrices. The information is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development.

Natural Sources of this compound

This compound is primarily distributed within plant families such as Papaveraceae (Poppy family), Fumariaceae, Berberidaceae, Ranunculaceae, and Rutaceae.[2] Its presence and concentration can vary significantly depending on the plant species, the specific part of the plant, geographical location, and developmental stage.[2][4]

The following table summarizes notable plant sources of this compound and the reported concentrations where data is available.

| Plant Family | Species | Plant Part(s) | Reported this compound Concentration/Yield | Reference(s) |

| Papaveraceae | Glaucium corniculatum | Aerial parts | 497 µg/mg in the chloroform alkaloid extract | [3] |

| Papaveraceae | Argemone mexicana | Whole plant, Leaf, Root | ~0.5% (combined with berberine and protopine) | [5] |

| Papaveraceae | Chelidonium majus | Whole plant | Present, but quantitative data not specified | [1] |

| Papaveraceae | Eschscholzia californica | Whole plant | Present, but quantitative data not specified | [1] |

| Papaveraceae | Macleaya cordata | Roots, Aerial parts | Present, but quantitative data not specified | [2] |

| Fumariaceae | Fumaria officinalis | Whole plant | Present, but quantitative data not specified | [1] |

| Fumariaceae | Corydalis speciosa | Aerial parts | Present, but quantitative data not specified | [6] |

Isolation and Purification of this compound

The isolation of this compound from plant material is a multi-step process that leverages its basic nature and solubility characteristics.[7] The general strategy involves an initial extraction from the dried plant material, followed by an acid-base liquid-liquid partitioning to separate the alkaloids from neutral and acidic compounds, and concluding with chromatographic purification to isolate this compound from other alkaloids.

General Isolation Workflow

The following diagram illustrates a standard workflow for the isolation of this compound from a plant source.

Caption: Generalized workflow for this compound isolation.

Experimental Protocols

Below are detailed methodologies for key experiments in the isolation and purification of this compound.

Protocol 1: Extraction and Acid-Base Partitioning

This protocol describes a standard method for obtaining a crude alkaloid fraction from plant material.[7][8]

-

Preparation of Plant Material : Air-dry the collected plant material (e.g., aerial parts of Glaucium corniculatum) at a temperature below 50°C to prevent degradation of thermolabile compounds.[7] Once dried, pulverize the material into a fine powder to increase the surface area for extraction.

-

Initial Solvent Extraction :

-

Pack the powdered plant material (e.g., 1 kg) into a Soxhlet apparatus or a large vessel for maceration.[9]

-

Extract the powder with 95% ethanol or methanol for 24-48 hours.[10] Alternatively, perform cold maceration by soaking the material in the solvent three times, for 7 days each time.[10]

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic/methanolic extract.[7]

-

-

Acid-Base Liquid-Liquid Partitioning :

-

Suspend the crude extract in a 1% aqueous hydrochloric acid (HCl) solution. This protonates the alkaloids, rendering them soluble in the aqueous phase as hydrochloride salts.

-

Filter the acidic solution to remove any insoluble residues.

-

Wash the acidic solution with a water-immiscible organic solvent such as chloroform or diethyl ether to remove neutral and weakly acidic impurities, which will remain in the organic phase.[7][9] Discard the organic phase.

-

Adjust the pH of the aqueous phase to between 9 and 10 using a base, such as ammonium hydroxide (NH₄OH), to deprotonate the alkaloid salts and precipitate the free alkaloid bases.

-

Perform a liquid-liquid extraction on the basified aqueous solution using chloroform or dichloromethane.[10] The free alkaloids, including this compound, will partition into the organic phase.

-

Combine the organic fractions, dry them over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield a crude alkaloid fraction.[7]

-

Protocol 2: Chromatographic Purification

This protocol outlines the separation of individual alkaloids from the crude fraction.

-

Column Chromatography (Silica Gel) :

-

Prepare a silica gel (100-200 mesh) column using a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.[10]

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity. For example, start with petroleum ether-ethyl acetate (100:5 v/v) and gradually increase the proportion of ethyl acetate to 100%.[10]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).

-

Combine fractions containing the compound of interest (identified by comparison with a standard, if available).

-

-

Further Purification (Sephadex LH-20) :

-

Crystallization :

-

Evaporate the solvent from the purified fractions containing this compound.

-

Recrystallize the resulting solid from a suitable solvent (e.g., methanol or ethanol) to obtain pure, crystalline this compound.[10] The purity can be confirmed by measuring its melting point and using spectroscopic techniques (NMR, MS) and HPLC.[1]

-

The following table summarizes the key parameters for the isolation protocols.

| Step | Parameter | Description | Typical Reagents/Conditions | Reference(s) |

| Extraction | Method | Technique for initial extraction | Maceration, Soxhlet extraction, Percolation | [9][10][11] |

| Solvent | Solvent for initial extraction | Ethanol, Methanol, Acidified Water (0.1-1% HCl or H₂SO₄) | [10] | |

| Partitioning | Acidification | To form water-soluble alkaloid salts | 0.1-1% HCl or H₂SO₄ | [7] |

| Basification | To liberate free alkaloid bases | Ammonium Hydroxide (NH₄OH) to pH 9-10 | [7] | |

| Solvent | For extraction of free bases | Chloroform, Dichloromethane, Diethyl Ether | [9][10] | |

| Purification | Stationary Phase | Solid support for chromatography | Silica Gel (100-200 mesh), Sephadex LH-20, Alumina | [7][10] |

| Mobile Phase | Eluent for column chromatography | Gradients of Petroleum Ether/Ethyl Acetate or Chloroform/Methanol | [7][10] | |

| Monitoring | Technique to track separation | Thin Layer Chromatography (TLC) with Dragendorff's reagent | [12] | |

| Final Step | Final Purification | To obtain high-purity compound | Recrystallization | [10] |

Conclusion

This compound represents a valuable natural product with significant therapeutic potential. The successful isolation of this alkaloid is contingent upon a systematic approach that combines classical phytochemical techniques with modern chromatographic methods. The protocols and data presented in this guide offer a robust framework for researchers to efficiently extract and purify this compound from its diverse natural sources, thereby facilitating further pharmacological investigation and potential drug development endeavors.

References

- 1. This compound [cuip.cz]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective effects of this compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The Chemical and Biological Properties of Protopine and this compound | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. plantarchives.org [plantarchives.org]

- 12. researchgate.net [researchgate.net]

allocryptopine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocryptopine is a protopine alkaloid found in various plant species of the Papaveraceae family, including Macleaya cordata and Corydalis species.[1][2] It is a bioactive compound that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying signaling pathways and the experimental methodologies used to elucidate its effects.

Chemical Structure and Identification

This compound, also known as α-Fagarine or β-Homochelidonine, is a tetracyclic isoquinoline alkaloid.[3][4] Its core structure consists of a dibenzazecine skeleton.[4]

| Identifier | Value | Reference |

| IUPAC Name | 3,4-Dimethoxy-6-methyl-5,7,8,15-tetrahydro-11H-[1][3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | [1] |

| CAS Number | 485-91-6 | [1] |

| Molecular Formula | C₂₁H₂₃NO₅ | [1] |

| SMILES | CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3 | [1] |

| InChI Key | HYBRYAPKQCZIAE-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 369.41 g/mol | [1] |

| Melting Point | 160-161 °C | [5] |

| Boiling Point (Predicted) | 552.7 ± 50.0 °C | [5] |

| Density (Predicted) | 1.216 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 7.86 ± 0.20 | [5] |

| Solubility | Soluble in ethanol, chloroform, ether, ethyl acetate, and dilute acids. Slightly soluble in DMSO and methanol. | [3][5] |

| Appearance | White to pale brown solid | [5] |

Spectroscopic Data

¹H NMR: Data available in referenced literature.[2]

¹³C NMR: Data available in referenced literature.[2]

Mass Spectrometry: Key fragments and their m/z values are available in referenced literature.[6]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects. The underlying molecular mechanisms for these activities are being actively investigated.

Anti-Inflammatory and Neuroprotective Effects

This compound has been shown to exert anti-inflammatory and neuroprotective effects through the modulation of several key signaling pathways.

One identified pathway involves the CX3CL1/GNB5/AKT/NF-κB/Apoptosis axis .[1][3] In this pathway, this compound downregulates the expression of the chemokine CX3CL1 and the G-protein subunit GNB5. This leads to a reduction in the phosphorylation of AKT and the subsequent inhibition of the NF-κB signaling pathway, a critical regulator of inflammation. The inhibition of this pathway ultimately leads to a decrease in apoptosis and a reduction in the inflammatory response.[1][3]

Another critical anti-inflammatory mechanism of this compound involves the TLR4-dependent NF-κB and p38 MAPK pathways .[4] this compound inhibits the Toll-like receptor 4 (TLR4) signaling, which in turn suppresses the activation of both the NF-κB and p38 MAPK pathways. This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines.[4]

Furthermore, the neuroprotective effects of this compound are also attributed to its ability to modulate the Akt/GSK-3β/tau pathway .[6] By activating Akt and inhibiting glycogen synthase kinase-3β (GSK-3β), this compound can reduce the hyperphosphorylation of the tau protein, a hallmark of several neurodegenerative diseases.[6]

Anti-Arrhythmic Effects

The anti-arrhythmic properties of this compound are primarily due to its ability to block multiple ion channels in cardiomyocytes.[5][7][8] Specifically, it has been shown to inhibit the transient outward potassium current (Ito) and the slow delayed rectifier potassium current (IKs).[5][8] By modulating these currents, this compound can alter the action potential duration and reduce the dispersion of repolarization, thereby suppressing arrhythmias.[7]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the biological activities of this compound. For detailed, step-by-step protocols, it is recommended to consult the specific cited literature.

Cell Viability Assays

MTT Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[9]

LDH Assay: The lactate dehydrogenase (LDH) cytotoxicity assay measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is quantified using an enzymatic reaction that results in a colored product, which is measured spectrophotometrically.[9]

Gene and Protein Expression Analysis

Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression of specific genes. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the target cDNA in real-time using a fluorescent dye or probe. The amount of fluorescence is proportional to the amount of amplified product, allowing for the quantification of the initial amount of target mRNA.

Western Blot: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically binds to the protein of interest, followed by a secondary antibody conjugated to an enzyme or fluorophore for detection. The resulting signal is proportional to the amount of the target protein. In studies on this compound's anti-inflammatory effects, antibodies against proteins such as CX3CL1, GNB5, p-AKT, and p-NF-κB have been utilized.[1]

Enzyme Inhibition Assay

Acetylcholinesterase (AChE) Inhibition Assay: The inhibitory effect of this compound on AChE is typically measured using Ellman's method. This colorimetric assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically. The rate of color development is inversely proportional to the AChE inhibitory activity of the compound.

Electrophysiology

Patch-Clamp Technique: This electrophysiological technique is used to study the properties of ion channels in the cell membrane. A micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane. This allows for the measurement of the flow of ions through single or multiple ion channels. The whole-cell patch-clamp configuration is commonly used to study the effects of compounds like this compound on cardiac ion channels such as hERG, Ito, and IKs.[3][5][8]

Conclusion

This compound is a promising natural product with a wide range of pharmacological activities. Its anti-inflammatory, neuroprotective, and anti-arrhythmic effects are mediated through the modulation of multiple signaling pathways and ion channels. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this multifaceted compound. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a lead compound for the treatment of various diseases.

References

- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [cuip.cz]

- 3. This compound and benzyltetrahydropalmatine block hERG potassium channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. Identification of this compound and protopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound and benzyltetrahydropalmatine block hERG potassium channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Allocryptopine in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the allocryptopine biosynthesis pathway in plants. This compound, a protopine alkaloid, is a member of the diverse family of benzylisoquinoline alkaloids (BIAs) and has garnered interest for its wide range of pharmacological activities. This document details the enzymatic steps, regulatory networks, and key experimental protocols relevant to the study of this important plant-derived metabolite.

The this compound Biosynthesis Pathway

This compound is synthesized from the central BIA intermediate, (S)-reticuline, through a series of enzymatic reactions primarily involving cytochrome P450 monooxygenases and a methyltransferase. The pathway proceeds through the formation of protoberberine and then protopine intermediates.

The established pathway from (S)-reticuline to protopine involves four key enzymatic steps:

-

Berberine Bridge Enzyme (BBE) : This enzyme catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine. This reaction is a critical branch point in BIA metabolism.

-

(S)-Cheilanthifoline Synthase : A cytochrome P450-dependent enzyme (CYP719A family) that hydroxylates and subsequently forms a methylenedioxy bridge on (S)-scoulerine to produce (S)-cheilanthifoline.[1]

-

(S)-Stylopine Synthase : Another cytochrome P450 enzyme of the CYP719A family that converts (S)-cheilanthifoline to (S)-stylopine through the formation of a second methylenedioxy bridge.[2][3]

-

(S)-Tetrahydroprotoberberine cis-N-Methyltransferase (TNMT) : This enzyme catalyzes the N-methylation of (S)-stylopine to yield (cis)-N-methylstylopine.[4][5]

The final step in the pathway is the conversion of protopine to this compound:

-

Protopine 6-Hydroxylase (P6H) : This cytochrome P450 enzyme is responsible for the hydroxylation of protopine at the 6-position to form 6-hydroxyprotopine, which is then believed to be spontaneously rearranged to this compound.[6]

Quantitative Data

Quantitative data for the enzymes in the this compound pathway is crucial for metabolic engineering and understanding pathway flux. The following table summarizes available kinetic and quantitative data.

| Enzyme | Substrate | Km (µM) | Vmax | Plant Species | Reference |

| (S)-Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) | (R,S)-Stylopine | 0.6 | Not Reported | Papaver somniferum | [5] |

| (S)-Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) | S-Adenosyl-L-methionine | 11.5 | Not Reported | Papaver somniferum | [5] |

| Protopine 6-Hydroxylase (P6H) | Protopine | Not Reported | Not Reported | Eschscholzia californica | [6] |

| (S)-Cheilanthifoline Synthase | (S)-Scoulerine | Not Reported | Not Reported | Eschscholzia californica | [1] |

| (S)-Stylopine Synthase | (S)-Cheilanthifoline | Not Reported | Not Reported | Eschscholzia californica | [3] |

Tissue-Specific Accumulation of this compound and Protopine

| Plant Species | Tissue | This compound (µg/g FW) | Protopine (µg/g FW) | Reference |

| Argemone mexicana (3-week-old) | Leaf | ~150 | ~50 | [7] |

| Argemone mexicana (3-week-old) | Root | ~200 | ~100 | [7] |

| Argemone mexicana (12-week-old) | Leaf | ~100 | ~350 | [7] |

| Argemone mexicana (12-week-old) | Root | ~250 | ~150 | [7] |

Regulation of this compound Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids, including this compound, is tightly regulated by various signaling pathways, with the jasmonate signaling cascade being one of the most well-characterized.

Jasmonate Signaling Pathway

Jasmonates (JAs) are plant hormones that mediate responses to a wide range of biotic and abiotic stresses. Elicitation by JAs or their precursors leads to the upregulation of transcription factors that, in turn, activate the expression of BIA biosynthetic genes.

A simplified model of the jasmonate signaling pathway leading to the activation of BIA biosynthetic genes is as follows:

-

JA-Ile Synthesis and Perception : In response to stimuli, jasmonic acid (JA) is synthesized and conjugated to isoleucine to form the bioactive hormone, JA-isoleucine (JA-Ile).

-

COI1-JAZ Co-receptor Complex : JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCFCOI1 E3 ubiquitin ligase complex. This binding promotes the interaction between COI1 and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.

-

JAZ Protein Degradation : The SCFCOI1 complex ubiquitinates the JAZ proteins, targeting them for degradation by the 26S proteasome.

-

Activation of Transcription Factors : The degradation of JAZ repressors releases the transcription factors they were inhibiting. Key transcription factors in this pathway include MYC2 (a basic helix-loop-helix, bHLH, protein) and various WRKY transcription factors.[8][9]

-

Gene Expression : The activated transcription factors bind to specific cis-regulatory elements in the promoters of BIA biosynthetic genes, including those in the this compound pathway, leading to their increased transcription and subsequent alkaloid accumulation.[2]

Experimental Protocols

Extraction and Quantification of this compound and Protopine by HPLC-UV

This protocol provides a general method for the extraction and quantification of this compound and protopine from plant material.

Materials:

-

Plant tissue (fresh or lyophilized)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (HPLC grade)

-

Water (ultrapure)

-

This compound and protopine standards

-

Mortar and pestle or homogenizer

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of finely ground, lyophilized plant tissue (or 500 mg of fresh tissue).

-

Add 5 mL of methanol and vortex thoroughly.

-

Sonicate the sample for 30 minutes in a water bath.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet with another 5 mL of methanol and combine the supernatants.

-

Evaporate the combined supernatant to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in 1 mL of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient could be: 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B. The gradient should be optimized for the specific plant matrix.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 288 nm.

-

Quantification: Prepare a standard curve of this compound and protopine standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

Microsomal Protein Extraction for Cytochrome P450 Enzyme Assays

Cytochrome P450 enzymes involved in this compound biosynthesis are membrane-bound. This protocol describes the isolation of microsomes from plant tissue.

Materials:

-

Plant tissue (e.g., seedlings, cell cultures)

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM EDTA, 10 mM sodium metabisulfite, 2 mM DTT, 5% (w/v) polyvinylpolypyrrolidone (PVPP), 1 M sucrose.

-

Resuspension Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 20% (v/v) glycerol.

-

Liquid nitrogen

-

Mortar and pestle

-

Cheesecloth and Miracloth

-

Ultracentrifuge and appropriate rotors

Procedure:

-

Homogenization:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add cold extraction buffer (approximately 2 mL per gram of tissue) and continue grinding to a fine slurry.

-

-

Filtration and Centrifugation:

-

Filter the homogenate through four layers of cheesecloth and then one layer of Miracloth.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and other large organelles.

-

-

Microsome Pelleting:

-

Carefully transfer the supernatant to fresh ultracentrifuge tubes.

-

Centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal membranes.

-

-

Washing and Storage:

-

Discard the supernatant.

-

Gently wash the microsomal pellet with resuspension buffer.

-

Resuspend the pellet in a minimal volume of resuspension buffer (e.g., 200-500 µL).

-

Determine the protein concentration using a Bradford or BCA assay.

-

Aliquot the microsomal fraction and store at -80°C until use.

-

Enzyme Assay for (S)-Cheilanthifoline Synthase (Cytochrome P450)

This assay measures the conversion of (S)-scoulerine to (S)-cheilanthifoline by a microsomal preparation.

Materials:

-

Microsomal protein preparation

-

(S)-Scoulerine substrate

-

NADPH

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Ethyl acetate

-

HPLC system for product analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

100 µL of 100 mM potassium phosphate buffer (pH 7.5)

-

50-100 µg of microsomal protein

-

10 µL of 1 mM (S)-scoulerine (in a suitable solvent like DMSO, final concentration 100 µM)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 10 µL of 10 mM NADPH (final concentration 1 mM).

-

Incubate at 30°C for 30-60 minutes with gentle shaking.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge at 13,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

-

Analysis:

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the residue in 50 µL of mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Analyze 20 µL by HPLC or LC-MS to detect and quantify the (S)-cheilanthifoline product. A control reaction without NADPH should be performed to account for any non-enzymatic conversion.

-

Experimental and Analytical Workflow

The elucidation and characterization of a biosynthetic pathway like that of this compound typically follows a structured workflow.

This guide provides a foundational understanding of the this compound biosynthesis pathway. Further research is needed to fully characterize the kinetics of all enzymes involved and to explore the interplay of various regulatory networks beyond jasmonate signaling. The provided protocols and workflows offer a starting point for researchers aiming to investigate and engineer the production of this and other valuable benzylisoquinoline alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. enzyme-database.org [enzyme-database.org]

- 4. dot | Graphviz [graphviz.org]

- 5. Identification of this compound and protopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Genetic diversity of protopine-6-hydroxylase in three medicinal Papaver plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

Allocryptopine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocryptopine is a protopine-type isoquinoline alkaloid found predominantly in plants of the Papaveraceae family. Since its discovery, it has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. This document provides an in-depth technical overview of this compound, covering its discovery and history, physicochemical properties, and known biological activities with a focus on its mechanisms of action. Detailed summaries of quantitative data are presented in tabular format for ease of comparison, and where available, experimental protocols for key studies are described. Furthermore, this guide includes visualizations of the key signaling pathways modulated by this compound, rendered using the DOT language, to facilitate a deeper understanding of its molecular interactions.

Discovery and History

The precise historical details of the initial discovery and isolation of this compound are not definitively documented in readily available scientific literature. It is known to be a constituent of opium, the dried latex from Papaver somniferum, and was likely first encountered during the extensive chemical investigations of opium alkaloids that took place in the 19th and early 20th centuries. The era of alkaloid discovery began in the early 1800s with the isolation of morphine from opium by Friedrich Sertürner.[1] This spurred further research into the chemical constituents of medicinal plants.

This compound belongs to the class of protopine alkaloids, which are characterized by a ten-membered ring system. It has been isolated from a wide variety of plant species within the Papaveraceae family, including members of the genera Glaucium, Argemone, Eschscholzia, Corydalis, Fumaria, and Chelidonium.[2] While the exact "who, when, and where" of its initial isolation remains unclear, its presence in opium suggests it was likely identified by chemists working on the minor alkaloids of this complex mixture. One source indicates its isolation from opium with a yield of approximately 0.01%.

The structural elucidation of this compound and its congeners progressed with the development of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been instrumental in confirming its complex tetracyclic structure.

Physicochemical Properties

This compound is a tertiary amino compound with a cyclic ketone and acetal functional groups within an organic heterotetracyclic system.[3]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₅ | [3] |

| Molecular Weight | 369.41 g/mol | [3] |

| CAS Number | 485-91-6 | [3] |

| Appearance | White crystals | [4] |

| Melting Point | 160.5 °C | |

| Solubility | Slightly soluble in water; more soluble in organic solvents like chloroform and ethanol. | [5] |

| Synonyms | α-Allocryptopine, α-Fagarine, β-Homochelidonine, Thalictrimine | [3] |

Quantitative Data

Table 3.1: Yield of this compound from Various Plant Sources

| Plant Source | Part of Plant | Extraction Method | Yield | Reference |

| Papaver somniferum (Opium) | Latex | Not specified | ~0.01% | |

| Glaucium corniculatum | Not specified | Chloroform extraction | 497 µg/mg of extract | |

| Argemone mexicana | Not specified | Not specified | ~0.5% (of total protoberberine alkaloids) | [6] |

Table 3.2: Summary of Biological Activity Data

| Biological Activity | Assay System | Metric | Value | Reference |

| Antimalarial | Plasmodium falciparum (in vitro) | IC₅₀ | 1.46 µg/mL | [6] |

| Neuroprotection | H₂O₂-induced oxidative stress in dPC12 cells | Suppression of intracellular ROS | 5.7-fold decrease | |

| Neuroprotection | H₂O₂-induced oxidative stress in dPC12 cells | Reduction in apoptotic cells | 3.0-fold decrease | |

| Anti-inflammatory | Dextran sulfate sodium (DSS)-induced colitis in mice | Downregulation of CX3CL1 and GNB5 | Significant reduction | |

| Anti-inflammatory | LPS-stimulated BV-2 microglial cells | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Dose-dependent |

Experimental Protocols

Isolation of this compound-rich Alkaloid Extract from Glaucium corniculatum

This protocol is based on the methodology described for obtaining an this compound-rich extract for neuroprotection studies.

Objective: To extract total alkaloids from Glaucium corniculatum and quantify the this compound content.

Materials and Methods:

-

Plant Material: Dried and powdered aerial parts of Glaucium corniculatum.

-

Extraction:

-

The powdered plant material is subjected to extraction with chloroform.

-

The resulting chloroform extract is concentrated under reduced pressure to yield a crude extract.

-

-

Quantification (GC-MS Analysis):

-

The chloroform extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

The identification of this compound is confirmed by comparing its mass spectrum with reference spectra in the NIST library.

-

Quantification is performed based on the peak area of this compound relative to an internal standard.

-

Results: The chloroform extract of Glaucium corniculatum was found to contain the highest concentration of this compound at 497 µg/mg of the extract.

Assessment of Neuroprotective Effects in a Cell-Based Assay

This protocol outlines the methodology used to evaluate the neuroprotective effects of this compound against oxidative stress.

Objective: To determine the effect of this compound on reactive oxygen species (ROS) production and apoptosis in a neuronal cell line model of oxidative stress.

Materials and Methods:

-

Cell Culture: Differentiated PC12 (dPC12) cells are used as a model for neuronal cells.

-

Induction of Oxidative Stress: Oxidative stress is induced by treating the dPC12 cells with hydrogen peroxide (H₂O₂).

-

Treatment: Cells are co-treated with H₂O₂ and various concentrations of the this compound-rich chloroform alkaloid extract (CAE).

-

Measurement of Intracellular ROS: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), via flow cytometry.

-

Apoptosis Assay: The percentage of apoptotic cells is determined by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Results: The this compound-rich extract significantly suppressed intracellular ROS production (5.7-fold) and reduced the percentage of apoptotic cells (3.0-fold) in H₂O₂-treated dPC12 cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Neuroprotective Effects via the Akt/GSK-3β/Tau Pathway

This compound has demonstrated neuroprotective properties by mitigating oxidative stress-induced neuronal apoptosis. This is achieved through the modulation of the Akt/GSK-3β/Tau signaling cascade. This compound enhances the phosphorylation of Akt and GSK-3β, which in turn inhibits the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.

Anti-inflammatory Effects via TLR4-Dependent NF-κB and p38 MAPK Pathways

This compound exhibits anti-inflammatory activity by targeting the Toll-like receptor 4 (TLR4) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound inhibits the activation of downstream signaling cascades, including the NF-κB and p38 MAPK pathways. This leads to a reduction in the production of pro-inflammatory cytokines.

Modulation of the CX3CL1–CX3CR1 Axis in Inflammatory Bowel Disease

In the context of inflammatory bowel disease (IBD), this compound has been shown to ameliorate colitis by downregulating the chemokine CX3CL1 and its receptor CX3CR1. This axis is crucial in mediating communication between neurons and microglia. By inhibiting this pathway, this compound reduces the phosphorylation of AKT and NF-κB, leading to decreased apoptosis and a reduction in the inflammatory response in the colon.

Synthesis

Future Directions

This compound continues to be a molecule of significant interest for drug discovery and development. Its multifaceted pharmacological profile, particularly its neuroprotective and anti-inflammatory properties, warrants further investigation. Future research should focus on:

-

Elucidating the precise historical details of its discovery.

-

Developing and publishing a detailed total synthesis protocol. This would enable the production of larger quantities for extensive preclinical and clinical studies and the generation of novel analogs with improved therapeutic properties.

-

Conducting in-depth preclinical studies to further characterize its pharmacokinetic and pharmacodynamic profiles.

-

Exploring its therapeutic potential in a broader range of diseases , including other neurodegenerative disorders and inflammatory conditions.

Conclusion

This compound is a pharmacologically active isoquinoline alkaloid with a rich, albeit not fully documented, history. Its demonstrated efficacy in modulating key signaling pathways involved in neuroinflammation and apoptosis positions it as a promising lead compound for the development of novel therapeutics. The data and experimental insights compiled in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this intriguing natural product.

References

Allocryptopine: A Comprehensive Technical Guide to its Biological Activities and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivities, focusing on its neuroprotective, anti-inflammatory, anti-arrhythmic, and antimicrobial properties. Detailed experimental protocols for key screening assays are provided, along with a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a bioactive isoquinoline alkaloid that has garnered significant scientific interest due to its diverse pharmacological effects.[1][2] Its unique chemical structure contributes to its ability to interact with various biological targets, making it a compelling candidate for the development of novel therapeutics. This guide aims to consolidate the current knowledge on this compound's biological activities, providing a practical resource for its further investigation and potential clinical applications.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound, providing a comparative overview of its efficacy in various experimental models.

Table 1: Antimicrobial and Antiparasitic Activity of this compound

| Organism | Activity | Value | Reference |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 250 µg/mL | [3] |

| Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 125 µg/mL | [3] |

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 125 µg/mL | [3] |

| Plasmodium falciparum | Inhibitory Concentration (IC50) | 5.08 µM | [3] |

| Entamoeba histolytica | Inhibitory Concentration (IC50) | 135 µM | [3] |

| Fusarium graminearum | Inhibitory Concentration (IC50) | 15.2 - 42.4 µg/mL | [3] |

| Fusarium oxysporum | Inhibitory Concentration (IC50) | 15.2 - 42.4 µg/mL | [3] |

Table 2: Anti-arrhythmic Activity of this compound

| Ion Channel | Activity | Value | Cell Line | Reference |

| hERG Potassium Channel | IC50 | 49.65 µmol/L | HEK293 |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways implicated in various disease processes.

Neuroprotective Effects: The Akt/GSK-3β/Tau Pathway

This compound has demonstrated significant neuroprotective effects, particularly in the context of Alzheimer's disease models. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis and the hyperphosphorylation of the tau protein by modulating the Akt/GSK-3β signaling pathway.[4] this compound enhances the phosphorylation of Akt and GSK-3β, which in turn inhibits the downstream phosphorylation of tau, a hallmark of Alzheimer's disease.[4]

References

Allocryptopine's Mechanism of Action: A Preliminary Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocryptopine, a protopine isoquinoline alkaloid found in various plant species of the Papaveraceae family, has garnered significant scientific interest due to its diverse pharmacological activities.[1] Preliminary studies have highlighted its potential as a neuroprotective and anti-inflammatory agent.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on key signaling pathways and presenting available quantitative data from preliminary research. Detailed experimental methodologies for the cited studies are also provided to facilitate further investigation and drug development efforts.

Core Mechanisms of Action

Current research indicates that this compound exerts its therapeutic effects primarily through the modulation of inflammatory and neuroprotective signaling pathways. The main mechanisms identified to date involve the inhibition of pro-inflammatory cascades and the promotion of cell survival pathways.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.

-

Inhibition of the TLR4-Dependent NF-κB and p38 MAPK Pathways: Studies have shown that this compound can attenuate inflammatory responses in microglial cells by inhibiting Toll-like receptor 4 (TLR4) signaling.[2] This inhibition leads to the downstream modulation of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, resulting in a decrease in the production of pro-inflammatory cytokines and mediators.[2]

-

Modulation of the CX3CL1–CX3CR1 Axis/GNB5/AKT/NF-κB/Apoptosis Pathway: In a model of dextran sulfate-induced colitis, this compound was found to downregulate the chemokine CX3CL1 and GNB5, leading to reduced phosphorylation of AKT and NF-κB.[3] This action mitigates the inflammatory response and reduces apoptosis in the colon.[3]

Neuroprotective Effects

This compound exhibits neuroprotective properties by interfering with pathways associated with oxidative stress and neuronal apoptosis.

-

Regulation of the Akt/GSK-3β/Tau Pathway: this compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis by modulating the Akt/glycogen synthase kinase-3β (GSK-3β)/tau pathway. It enhances the phosphorylation of Akt and GSK-3β, which in turn inhibits the hyperphosphorylation of the tau protein, a hallmark of neurodegenerative diseases.

Quantitative Data

The following tables summarize the available quantitative data from preliminary studies on this compound.

Table 1: Antimicrobial and Antiparasitic Activity of this compound

| Organism | Assay | IC50 / MIC | Reference |

| Plasmodium falciparum | In vitro antimalarial activity | IC50: 5.08 µM | [4] |

| Entamoeba histolytica | In vitro amoebicidal activity | IC50: 135 µM | [4] |

| Staphylococcus aureus | Minimum Inhibitory Concentration | MIC: 250 µg/ml | [4] |

| Pseudomonas aeruginosa | Minimum Inhibitory Concentration | MIC: 125 µg/ml | [4] |

| Escherichia coli | Minimum Inhibitory Concentration | MIC: 125 µg/ml | [4] |

| Fusarium graminearum | Antifungal activity | IC50: 15.2 - 42.4 µg/ml | [4] |

| Fusarium oxysporum | Antifungal activity | IC50: 15.2 - 42.4 µg/ml | [4] |

Table 2: Neuroprotective Effects of this compound-Rich Extract [5][6]

| Parameter | Effect | Fold Change / Reduction |

| Intracellular ROS Production | Suppression | 5.7-fold |

| Apoptotic Cells | Reduction | 3.0-fold |

| Bax mRNA Expression | Reduction | 2.4-fold |

| Caspase-9 mRNA Expression | Reduction | 3.5-fold |

| Caspase-3 mRNA Expression | Reduction | 3.5-fold |

| Bcl-2 mRNA Expression | Increase | 3.0-fold |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective effects of this compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Allocryptopine Solubility: An In-depth Technical Guide for Researchers

Foreword

Allocryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered significant interest within the scientific community for its diverse pharmacological activities. As research into its therapeutic potential progresses, a thorough understanding of its physicochemical properties, particularly its solubility in different solvent systems, becomes paramount for drug development professionals, chemists, and pharmacologists. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for its quantitative determination, to empower researchers in advancing their studies.

Overview of this compound Solubility

This compound is a crystalline solid that is generally characterized as being soluble in a range of organic solvents and slightly soluble in water[1][2]. The solubility profile is a critical factor influencing its bioavailability, formulation development, and in vitro/in vivo testing methodologies.

Aqueous Solubility

This compound is described as being "slightly soluble" in water[1]. As an alkaloid with a basic nitrogen atom, its aqueous solubility is expected to be pH-dependent. In acidic solutions, the nitrogen atom can be protonated, forming a more polar salt that exhibits increased solubility in water. Conversely, in neutral to basic aqueous media, this compound exists predominantly in its less polar free base form, resulting in lower solubility.

Organic Solvent Solubility

Qualitative data from various sources indicate that this compound is soluble in a variety of organic solvents. This includes:

While quantitative solubility data (e.g., in mg/mL or molarity) is not extensively reported in publicly available literature, the following table summarizes the known qualitative solubility of this compound. Researchers are encouraged to determine the quantitative solubility in their specific solvent systems using the protocols outlined in this guide.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents is not widely published. The following table provides a summary of the qualitative solubility information gathered from multiple sources.

| Solvent | Solubility Description | Citation |

| Water | Slightly Soluble | [1] |

| Dilute Acids | Soluble | [4] |

| Methanol | Soluble | [2][5] |

| Ethanol | Soluble | [2][3][4] |

| Chloroform | Soluble | [2][4] |

| Dichloromethane | Soluble | [2] |

| Diethyl Ether | Soluble | [4] |

| Ethyl Acetate | Soluble | [2][4] |

| Acetone | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][5] |

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC)[6][7][8][9][10].

General Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: General workflow for determining this compound solubility.

Detailed Protocol: Shake-Flask Method and HPLC Quantification

This protocol provides a step-by-step guide for determining the solubility of this compound in a given solvent.

3.2.1. Materials and Reagents

-

This compound (solid, high purity)

-

Solvent of interest (e.g., methanol, ethanol, water with a specific pH)

-

HPLC-grade solvents for mobile phase (e.g., acetonitrile, methanol, water)

-

Buffer salts (if pH control is needed)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

3.2.2. Experimental Procedure

The experimental procedure involves the preparation of a saturated solution, followed by quantification of the dissolved this compound.

Caption: Detailed experimental workflow for solubility determination.

3.2.3. HPLC Method Development (Example)

A reversed-phase HPLC method is generally suitable for the quantification of alkaloids like this compound[11][12][13]. The following is a starting point for method development:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: this compound has UV absorbance maxima that can be used for detection. A diode array detector can be used to determine the optimal wavelength.

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

3.2.4. Data Analysis and Reporting

The concentration of this compound in the saturated solution is determined from the calibration curve. The solubility is then reported in mg/mL or mol/L at the specified temperature and, if applicable, pH. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

pH: As a basic alkaloid, the solubility of this compound in aqueous solutions is highly dependent on pH. Lower pH values will lead to protonation and increased solubility.

-

Solvent Polarity: Based on the principle of "like dissolves like," this compound, being a moderately polar molecule, will exhibit higher solubility in solvents with similar polarity.

-

Crystalline Form: Different polymorphic forms or solvates of a compound can have different solubilities[14][15]. It is important to characterize the solid form of this compound being used.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound based on currently available information. While qualitative data indicates its solubility in a range of organic solvents, there is a clear need for quantitative studies to aid in the development of this promising natural product. The detailed experimental protocols provided herein offer a robust framework for researchers to determine the precise solubility of this compound in their specific systems of interest, thereby facilitating further research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 24240-04-8 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound [drugfuture.com]

- 5. This compound CAS#: 485-91-6 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. academic.oup.com [academic.oup.com]

- 12. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jyoungpharm.org [jyoungpharm.org]

- 14. Isostructural Solvates of Naturally Occurring this compound Exhibit Both Mechanochromic and Hydrochromic Luminescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Allocryptopine Derivatives and Analogs: A Technical Guide for Drug Development

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of allocryptopine and its related compounds for researchers, scientists, and drug development professionals.

This compound, a protopine alkaloid found in various plant species of the Papaveraceae family, has emerged as a promising scaffold for the development of novel therapeutics. Its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antiarrhythmic effects, have garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives and analogs, with a focus on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development in this area.

Chemical Synthesis and Properties

This compound and its parent compound protopine are isoquinoline alkaloids characterized by a ten-membered heterocyclic ring containing a tertiary nitrogen and a carbonyl group. The synthesis of protopine alkaloids can be achieved through a reaction sequence involving the ring enlargement of indeno[2,1-a][1]benzazepines. This key intermediate is prepared via a Bischler-Napieralski cyclization of substituted 1-(2-bromobenzyl)-3-benzazepin-2-ones.

While specific synthetic details for a wide range of this compound derivatives are not extensively published, the general strategies for modifying related alkaloids can be applied. These include substitutions on the aromatic rings and modifications of the ten-membered ring to explore structure-activity relationships (SAR). The structural similarity between this compound and protopine suggests that synthetic routes developed for one can likely be adapted for the other.

Core Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. A significant body of research points to its role in neuroprotection and anti-inflammatory processes.

Neuroprotective Effects and the Akt/GSK-3β/Tau Pathway

This compound has demonstrated neuroprotective properties, particularly in models of oxidative stress-induced neural apoptosis. A primary mechanism underlying this effect is the modulation of the Akt/GSK-3β/tau signaling pathway. This compound has been shown to enhance the phosphorylation of both Akt (at Ser473) and GSK-3β (at Ser9).[2] The phosphorylation of GSK-3β at this site is inhibitory, leading to a decrease in its kinase activity. Since GSK-3β is a key enzyme responsible for the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, its inhibition by this compound can prevent this pathological event.[2] This ultimately contributes to the suppression of neural apoptosis and the promotion of neuronal survival.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt (Ser473)\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSK3B [label="GSK-3β", fillcolor="#F1F3F4", fontcolor="#202124"]; pGSK3B [label="p-GSK-3β (Ser9)\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tau [label="Tau", fillcolor="#F1F3F4", fontcolor="#202124"]; pTau [label="Hyperphosphorylated Tau", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Neural Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Neuronal Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Akt [color="#4285F4"]; Akt -> pAkt [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; pAkt -> GSK3B [color="#4285F4"]; GSK3B -> pGSK3B [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; pGSK3B -> Tau [label="Inhibits\nPhosphorylation", style=dashed, arrowhead=tee, color="#EA4335"]; GSK3B -> Tau [color="#4285F4"]; Tau -> pTau [label="Hyperphosphorylation", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; pTau -> Apoptosis [color="#EA4335"]; pGSK3B -> Survival [style=dashed, color="#34A853"]; } caption: this compound's modulation of the Akt/GSK-3β/Tau signaling pathway.

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of this compound are another area of active investigation. While the precise mechanisms are still being fully elucidated, research on related alkaloids suggests potential targets. Isoquinoline alkaloids, as a class, have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators. The carrageenan-induced pedal edema model is a common in vivo assay used to evaluate the anti-inflammatory activity of such compounds.

Quantitative Biological Data

A comprehensive understanding of the potency and efficacy of this compound and its derivatives is crucial for drug development. The following table summarizes the available quantitative data. Note: Specific IC50 and Ki values for a wide range of this compound derivatives are not yet extensively reported in the literature.

| Compound | Target/Assay | Value | Units | Reference |

| This compound | Binding to Human Serum Albumin (HSA) - Site IIA | -6.3 | kcal/mol (Binding Affinity) | |

| Binding to Human Serum Albumin (HSA) - Site IIIA | -7.7 | kcal/mol (Binding Affinity) | ||

| Binding to α1-acid glycoprotein (AAG) | -8.8 | kcal/mol (Binding Affinity) | ||

| Protopine | Binding to Human Serum Albumin (HSA) - Site IIA | -6.5 | kcal/mol (Binding Affinity) | |

| Binding to Human Serum Albumin (HSA) - Site IIIA | -7.7 | kcal/mol (Binding Affinity) | ||

| Binding to α1-acid glycoprotein (AAG) | -9.8 | kcal/mol (Binding Affinity) |

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Extraction and Purification of this compound from Plant Material

This protocol describes a general method for the extraction and purification of this compound from plant sources, which can be adapted based on the specific plant matrix.

Materials:

-

Dried and powdered plant material

-

Solvents: Methanol, Chloroform, n-hexane, Acetonitrile

-

Acids and Bases: Hydrochloric acid (HCl), Ammonium hydroxide (NH4OH)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Extraction:

-

Macerate the dried, pulverized plant material in chloroform or methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 1% HCl.

-

Wash the acidic solution with a non-polar solvent like n-hexane to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to 8-9 with ammonium hydroxide.

-

Extract the liberated alkaloids with chloroform.

-

-

Purification:

-

Concentrate the chloroform extract to dryness.

-

Redissolve the residue in a minimal amount of the initial mobile phase for HPLC.

-

Purify the this compound using a preparative HPLC system with a suitable column (e.g., C18) and a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid).

-

Collect the fractions containing this compound and verify their purity by analytical HPLC and mass spectrometry.

-

// Nodes Start [label="Dried Plant Material", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Chloroform, Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crude_Extract [label="Crude Alkaloid Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Base [label="Acid-Base Partitioning", fillcolor="#F1F3F4", fontcolor="#202124"]; Purified_Extract [label="Purified Alkaloid Fraction", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="Preparative HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Extraction [color="#4285F4"]; Extraction -> Crude_Extract [color="#4285F4"]; Crude_Extract -> Acid_Base [color="#4285F4"]; Acid_Base -> Purified_Extract [color="#4285F4"]; Purified_Extract -> HPLC [color="#4285F4"]; HPLC -> Final_Product [color="#4285F4"]; } caption: General workflow for the extraction and purification of this compound.

Western Blot Analysis of Akt and GSK-3β Phosphorylation

This protocol details the steps for assessing the phosphorylation status of Akt and GSK-3β in cell lysates, a common method to evaluate the activation of this signaling pathway.

Materials:

-

Cell culture reagents

-

This compound or its derivatives

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-GSK-3β (Ser9), anti-GSK-3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and the loading control to ensure equal loading.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-